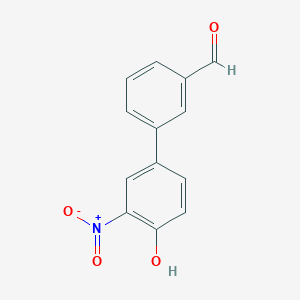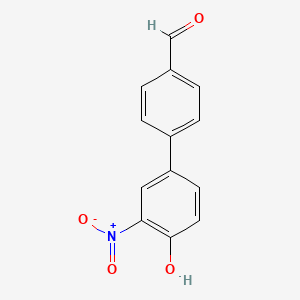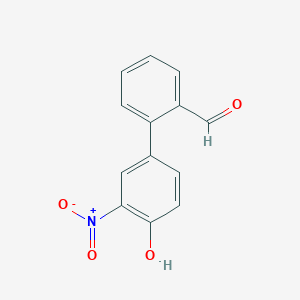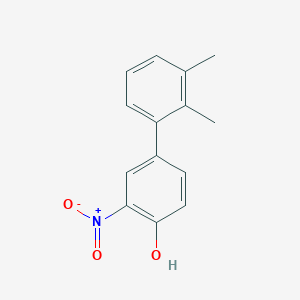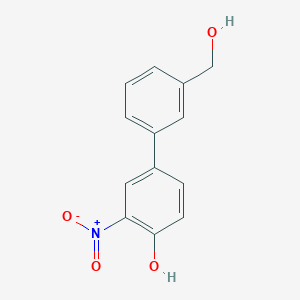
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% (4-DMPNP-95) is a phenolic compound used in scientific research applications. It is a colorless to yellowish crystalline solid that is soluble in various organic solvents and is used as a reagent in organic synthesis. 4-DMPNP-95 is used in a variety of research studies and experiments, including biochemical, physiological, and molecular studies.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a fluorescent probe for the detection of nitric oxide (NO). It has also been used to detect oxidative stress in cells and to study the effects of oxidative stress on cells. Additionally, 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on cells, to study the effects of radiation on cells, and to study the effects of environmental pollutants on cells.
Mecanismo De Acción
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is a fluorescent probe that is used to detect ROS and NO. It is a nitroaromatic compound that is reduced by ROS and NO, resulting in the production of a fluorescent product. The fluorescent product is then detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of oxidative stress on cells. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress can lead to cell damage and death, and it has been linked to a variety of diseases and disorders. 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has also been used to study the effects of drugs, radiation, and environmental pollutants on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in laboratory experiments is that it is a non-toxic compound that is easily synthesized and purified. Additionally, it is a highly sensitive fluorescent probe that can be used to detect ROS and NO in cells. However, one of the limitations of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is that it is not very stable and can degrade over time.
Direcciones Futuras
There are many potential future directions for the use of 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of aging on cells, to study the effects of genetic mutations on cells, or to study the effects of environmental pollutants on cells. Additionally, it could be used to study the effects of drugs on cells, to study the effects of radiation on cells, or to study the effects of oxidative stress on cells. Finally, it could be used to develop new fluorescent probes for the detection of ROS and NO in cells.
Métodos De Síntesis
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is synthesized through a condensation reaction between 3,5-dimethylphenol and 2-nitrobenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and takes place in a solvent such as ethanol or methanol. The reaction yields a yellow to orange-brown solid that is then purified using silica gel column chromatography.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOJSLBHERYGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686232 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-19-0 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


